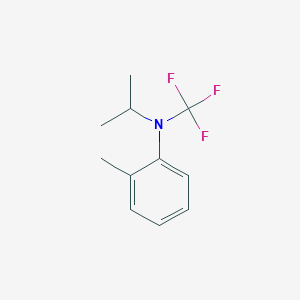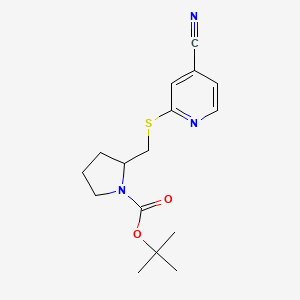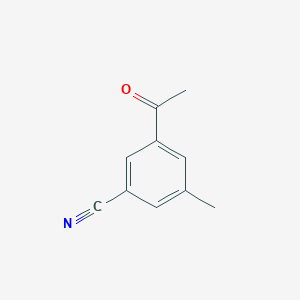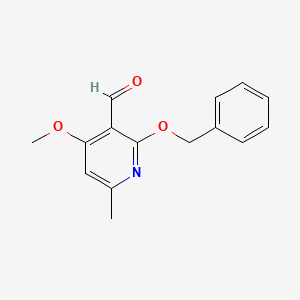![molecular formula C13H12O B13973866 2-[(Ethenyloxy)methyl]naphthalene CAS No. 91902-40-8](/img/structure/B13973866.png)
2-[(Ethenyloxy)methyl]naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Ethenyloxy)methyl]naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of an ethenyloxy group attached to the naphthalene ring, which imparts unique chemical properties to the compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Ethenyloxy)methyl]naphthalene typically involves the etherification of 2-naphthol with an appropriate alkylating agent. One common method is the reaction of 2-naphthol with ethenyl methyl ether in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is isolated by precipitation and purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced separation techniques, such as crystallization and distillation, ensures the efficient isolation of the desired product.
化学反応の分析
Types of Reactions
2-[(Ethenyloxy)methyl]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are employed.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalene derivatives
Substitution: Nitro and sulfonated naphthalene derivatives
科学的研究の応用
2-[(Ethenyloxy)methyl]naphthalene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2-[(Ethenyloxy)methyl]naphthalene involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may include the inhibition of specific enzymes or the modulation of signaling pathways involved in inflammation and microbial growth .
類似化合物との比較
Similar Compounds
2-Methoxynaphthalene:
2-Methylnaphthalene: A polycyclic aromatic hydrocarbon used in the production of vitamin K and as an intermediate in organic synthesis.
Uniqueness
2-[(Ethenyloxy)methyl]naphthalene is unique due to the presence of the ethenyloxy group, which imparts distinct chemical reactivity and potential biological activities compared to other naphthalene derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
91902-40-8 |
|---|---|
分子式 |
C13H12O |
分子量 |
184.23 g/mol |
IUPAC名 |
2-(ethenoxymethyl)naphthalene |
InChI |
InChI=1S/C13H12O/c1-2-14-10-11-7-8-12-5-3-4-6-13(12)9-11/h2-9H,1,10H2 |
InChIキー |
QBHUEIJWSDXTBK-UHFFFAOYSA-N |
正規SMILES |
C=COCC1=CC2=CC=CC=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-Thieno[4,3,2-cd][1,2]benzoxazole](/img/structure/B13973785.png)

![(S)-2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one](/img/structure/B13973793.png)

![2'-Isopropyl-[1,1'-biphenyl]-2-amine](/img/structure/B13973802.png)





![(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13973839.png)



